molecular formula C20H26N2O4 B14987809 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14987809
M. Wt: 358.4 g/mol
InChI Key: DEJMDIZGKKPMOK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is a structurally complex acetamide derivative characterized by two distinct aromatic systems: a 2-methoxyphenyl group and a 4-methoxyphenoxy moiety. The dimethylaminoethyl chain bridges these aromatic components, conferring unique electronic and steric properties. This compound’s design leverages the pharmacophoric features of acetamides, which are known for their diverse biological activities, including anticancer, antimicrobial, and central nervous system modulation .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H26N2O4/c1-22(2)18(17-7-5-6-8-19(17)25-4)13-21-20(23)14-26-16-11-9-15(24-3)10-12-16/h5-12,18H,13-14H2,1-4H3,(H,21,23)

InChI Key

DEJMDIZGKKPMOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=C(C=C1)OC)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenylacetic acid with dimethylamine to form an intermediate, which is then reacted with 4-methoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Methoxy vs. Halogen or Other Functional Groups

  • Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups.
  • 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide (): The chloro substituent increases lipophilicity, which could improve membrane permeability but may reduce solubility. This compound’s shorter ethyl chain (lacking the 2-methoxyphenyl group) simplifies the structure, possibly limiting target selectivity .

Positional Isomerism of Methoxy Groups

  • The addition of a piperazinyl group introduces basicity and hydrogen-bonding capacity .

Modifications to the Aminoalkyl Chain

Chain Length and Branching

  • However, this may reduce rigidity and target specificity .
  • N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (): Incorporation of a fused furoquinolinyl system replaces the methoxyphenyl group, introducing a planar heterocyclic structure. This modification significantly improved antitumor activity (IC50 = 14.45 μM against P388 cells) compared to simpler acetamides .

Functional Group Additions

Sulfamoyl and Heterocyclic Moieties

  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): The sulfamoyl group and oxazole ring introduce hydrogen-bonding and π-stacking capabilities, likely enhancing interactions with enzymes like cyclooxygenase or kinases. This structural complexity correlates with antimicrobial and anti-inflammatory activities in related compounds .

Structural and Pharmacological Data Table

Compound Name Key Structural Features Reported Activity (IC50 or Other) Reference
Target Compound 2-(4-Methoxyphenoxy)acetamide, 2-methoxyphenyl-dimethylaminoethyl N/A (Structural focus)
N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide (1h) Furoquinolinyl core IC50 = 14.45 μM (P388 cells)
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide 4-Chlorophenoxy Anticancer (cell line data not specified)
N-[4-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl acetamide Sulfamoyl-isoxazole Antimicrobial activity implied

Key Observations and Implications

Methoxy Groups : The 2- and 4-methoxy substituents in the target compound likely enhance solubility and modulate electron density, favoring interactions with polar residues in biological targets.

Structural Flexibility vs. Rigidity: Analogous compounds with rigid heterocycles (e.g., furoquinolinyl in ) show superior antitumor activity, suggesting that introducing constrained motifs could improve the target compound’s efficacy.

Future research should prioritize synthesizing the target compound and evaluating its activity against cancer cell lines (e.g., HCT-116, MCF-7) and microbial targets, leveraging methodologies like MTT assays . Comparative molecular modeling studies could further elucidate structure-activity relationships.

Biological Activity

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group, methoxyphenyl moieties, and an acetamide functional group. The synthesis typically involves the formation of intermediates like 2-(4-methoxyphenoxy)acetic acid, which is converted to acid chlorides and subsequently reacted with appropriate amines to yield the final product.

Synthetic Route

  • Formation of Intermediate : Synthesis begins with 2-(4-methoxyphenoxy)acetic acid.
  • Conversion to Acid Chloride : The acid is treated with thionyl chloride.
  • Amidation Reaction : The acid chloride reacts with N-(2-(dimethylamino)-2-(2-methoxyphenyl)ethyl)amine in the presence of a base such as triethylamine to form the acetamide compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Potentially exhibits antioxidant activity, reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Anti-inflammatory Activity : It has shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity : Some studies have indicated cytotoxic effects against specific cancer cell lines.

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryEnzyme inhibition
NeuroprotectiveReceptor modulation
Antitumor activityCytotoxicity

Case Studies

  • Anti-inflammatory Study : In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. Results showed significant reduction in inflammatory markers compared to control groups.
  • Neuroprotection Study : A study investigated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. The results indicated a marked decrease in cell death and preservation of neuronal function.
  • Antitumor Activity Assessment : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

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